2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide oxalate
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Description
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide oxalate is a useful research compound. Its molecular formula is C24H26FN3O6 and its molecular weight is 471.485. The purity is usually 95%.
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Biological Activity
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide oxalate, also referred to by its CAS number 1396879-39-2, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Details |
---|---|
Molecular Formula | C26H31N3O6 |
Molecular Weight | 481.5 g/mol |
CAS Number | 1396879-39-2 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and signaling pathways:
- Receptor Binding : The compound is known to bind to certain receptors in the central nervous system, potentially influencing neurotransmitter release and neuronal excitability.
- Pathways Modulation : It modulates pathways associated with pain and inflammation, suggesting a role in analgesic and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have been documented, indicating a promising spectrum of activity against resistant strains .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through various assays measuring its impact on pro-inflammatory cytokines. For instance, compounds with similar piperidine structures have demonstrated the ability to inhibit NF-kB activation, which is crucial in inflammatory responses. This suggests that this compound may also exert similar effects .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. Its structural analogs have been evaluated for their ability to induce apoptosis in cancer cell lines. The presence of specific functional groups appears to enhance cytotoxicity against tumor cells .
Case Studies
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Activity Assessment :
-
Cytotoxicity in Cancer Cells :
- Research involving piperidine-based compounds showed a dose-dependent increase in apoptosis in HeLa cells, indicating potential for further development as anticancer agents .
Properties
IUPAC Name |
2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-(3-fluorophenyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2.C2H2O4/c23-20-2-1-3-21(12-20)25-22(27)14-26-10-8-19(9-11-26)16-28-15-18-6-4-17(13-24)5-7-18;3-1(4)2(5)6/h1-7,12,19H,8-11,14-16H2,(H,25,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHXNPXQZDJHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC(=O)NC3=CC(=CC=C3)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.